molecular formula C64H105N9O20 B1215288 Proctosedyl CAS No. 8058-05-7

Proctosedyl

Cat. No.: B1215288
CAS No.: 8058-05-7
M. Wt: 1320.6 g/mol
InChI Key: AZXZMCQMDWVCDF-SCEXVKQTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proctosedyl, also known as this compound, is a useful research compound. Its molecular formula is C64H105N9O20 and its molecular weight is 1320.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Clinical Applications

  • Hemorrhoids Treatment
    • Proctosedyl is primarily used to relieve symptoms associated with hemorrhoids, such as pain, itching, and inflammation. It has been shown to provide significant relief from these symptoms within two weeks of treatment .
    • A comparative study involving 89 patients indicated that both this compound and a competitor product effectively reduced pain and bleeding, achieving over 90% symptom control after three weeks .
  • Anal Fissures
    • The formulation is also effective in managing pain associated with anal fissures, providing symptomatic relief during the healing process.
  • Post-operative Care
    • This compound is recommended for patients undergoing hemorrhoidectomy to alleviate postoperative discomfort and promote recovery.
  • Pregnancy
    • A study involving 25 pregnant women with chronic hemorrhoids reported excellent results with this compound, achieving complete symptom resolution without adverse effects, making it suitable for use during pregnancy .

Allergic Reactions

Several case studies have documented allergic contact dermatitis associated with this compound use. In one report, three patients developed autoeczematization reactions after using this compound, indicating potential sensitization to its components .

  • Case 1 : A 72-year-old man experienced severe dermatitis localized initially to the perianal area after using this compound cream.
  • Case 2 : A 27-year-old man presented with widespread eczema following the application of Proctomyxin cream, a similar product.
  • Case 3 : A 44-year-old man developed generalized dermatitis after starting treatment with this compound cream.

These cases highlight the need for caution when prescribing these medications, especially in patients with a history of skin sensitivities .

Efficacy and Tolerability

Research has consistently shown that this compound is effective in managing symptoms of hemorrhoids and other proctological conditions. The tolerability profile is generally favorable, with minimal side effects reported in clinical trials.

  • A study comparing the efficacy of this compound against another product found no significant differences in symptom relief or tolerability between the two treatments .

Summary Table of Applications

ApplicationDescriptionEfficacy Evidence
HemorrhoidsRelief from pain, itching, and inflammation>90% symptom control after 3 weeks
Anal FissuresPain management during healingEffective symptomatic relief
Post-operative CareAlleviation of discomfort post-hemorrhoid surgeryRecommended for postoperative use
PregnancySafe for treating hemorrhoids in pregnant women100% symptom resolution in study

Chemical Reactions Analysis

Functional Group Reactivity

  • Ketone (C3 and C20 positions) : Susceptible to nucleophilic addition and reduction reactions.

  • Hydroxyl groups (C11, C17) : Participate in esterification, oxidation, and dehydration.

  • Double bond (C4-C5) : Prone to hydrogenation or epoxidation.

Key Reactions

Reaction TypeConditionsReactants/ReagentsProducts
OxidationStrong oxidizing agentsHydrocortisone + [O]Cortisone (C₂₁H₂₈O₅)
EsterificationAcid catalysisHydrocortisone + Acetic anhydrideHydrocortisone acetate
ReductionCatalytic hydrogenationHydrocortisone + H₂Dihydrohydrocortisone

Stability Notes : Hydrocortisone degrades under UV light or alkaline conditions, forming Δ¹-dehydro derivatives .

Functional Group Reactivity

  • Amino groups : React with aldehydes (e.g., Maillard reaction) or undergo acetylation.

  • Hydroxyl groups : Participate in glycosidic bond hydrolysis.

  • Sulfate ester : Hydrolyzes in acidic/basic media.

Key Reactions

Reaction TypeConditionsReactants/ReagentsProducts
Acid HydrolysisHCl (1M, 100°C)Framycetin sulfate + H⁺Framycetin + H₂SO₄
Alkaline DegradationNaOH (pH >10)Framycetin sulfate + OH⁻Neamine derivatives + SO₄²⁻
OxidationH₂O₂Framycetin + H₂O₂Oxidized ring-opened products

Stability Notes : Framycetin’s aminoglycoside structure is prone to hydrolysis in humid environments, reducing antibacterial efficacy .

Functional Group Reactivity

  • Amide group : Hydrolyzes in acidic/basic conditions.

  • Ester group (butoxy chain) : Susceptible to saponification.

  • Quinoline ring : Undergoes electrophilic substitution.

Key Reactions

Reaction TypeConditionsReactants/ReagentsProducts
Acid HydrolysisHCl (6M, reflux)Cinchocaine + H⁺2-Butoxyquinoline-4-carboxylic acid + diethylaminoethylamine
SaponificationNaOH (aqueous)Cinchocaine + OH⁻Sodium carboxylate + alcohol
PhotodegradationUV light (254 nm)CinchocaineQuinoline ring cleavage products

Stability Notes : The hydrochloride salt enhances stability, but light exposure accelerates degradation .

Functional Group Reactivity

  • Coumarin core : Undergoes photodimerization.

  • Glycosidic bond : Hydrolyzes in acidic conditions.

  • Phenolic hydroxyl : Reacts with Fe³⁺ to form complexes.

Key Reactions

Reaction TypeConditionsReactants/ReagentsProducts
Acid HydrolysisH₂SO₄ (1M, 60°C)Aesculin + H⁺Esculetin (C₉H₆O₄) + glucose
PhotodimerizationUV light (365 nm)AesculinAesculin dimer
ChelationFeCl₃Aesculin + Fe³⁺Blue-black iron complex

Stability Notes : Aesculin is photosensitive and degrades in alkaline solutions, forming esculetin .

Stability Considerations for this compound Formulation

ComponentDegradation PathwayStabilizers/ExcipientspH Sensitivity
HydrocortisoneOxidation, dehydrationLanolin (ointment)Unstable above pH 8.0
Framycetin sulfateHydrolysisAnhydrous lanolinDegrades rapidly at pH <4 or >9
Cinchocaine HClHydrolysis, lightLiquid paraffinStable in pH 4–6
AesculinPhotolysisHard fat (suppositories)Degrades in alkaline media

Formulation Insights :

  • The ointment base (lanolin, paraffin) minimizes oxidative and hydrolytic degradation .

  • Suppositories use hard fat to maintain melting point stability .

Interaction Potential in Combination

While no direct chemical interactions between active ingredients are reported, excipients like liquid paraffin may slow hydrolysis by reducing water activity. Synergistic degradation under heat (>40°C) or UV exposure necessitates storage at 15–30°C in opaque packaging .

Properties

CAS No.

8058-05-7

Molecular Formula

C64H105N9O20

Molecular Weight

1320.6 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H46N6O13.C21H30O5.C20H29N3O2/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3/h5-23,30-36H,1-4,24-29H2;9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;8-11,15H,4-7,12-14H2,1-3H3,(H,21,24)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;14-,15-,16-,18+,19-,20-,21-;/m10./s1

InChI Key

AZXZMCQMDWVCDF-SCEXVKQTSA-N

SMILES

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Isomeric SMILES

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Synonyms

Proctosedyl
Proctosedyl ointment
Proctosedyl suppository

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.